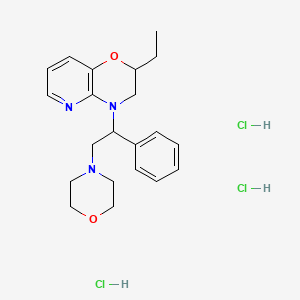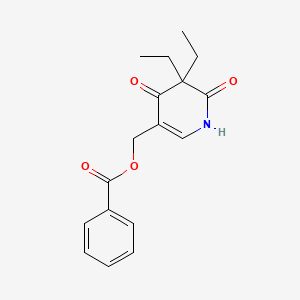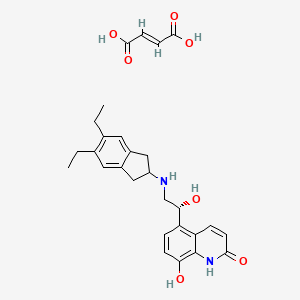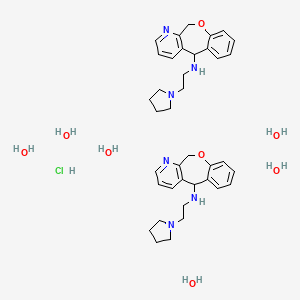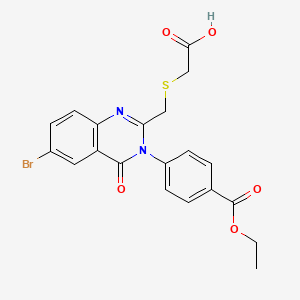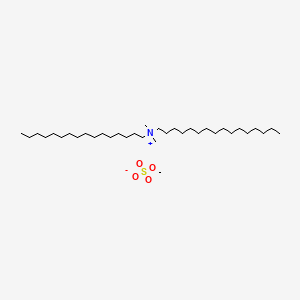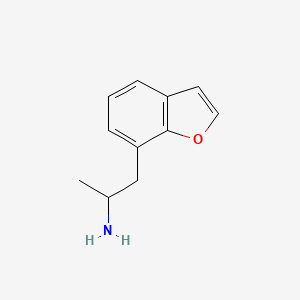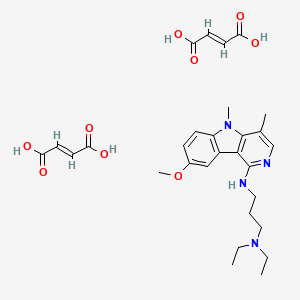
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate typically involves multiple steps, starting from readily available starting materials. The Fischer indole synthesis is a common method used to construct the indole ring system. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole: Known for its mutagenic and carcinogenic properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
111380-27-9 |
|---|---|
分子式 |
C29H38N4O9 |
分子量 |
586.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N',N'-diethyl-N-(8-methoxy-4,5-dimethylpyrido[4,3-b]indol-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H30N4O.2C4H4O4/c1-6-25(7-2)12-8-11-22-21-19-17-13-16(26-5)9-10-18(17)24(4)20(19)15(3)14-23-21;2*5-3(6)1-2-4(7)8/h9-10,13-14H,6-8,11-12H2,1-5H3,(H,22,23);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
HYXYYTNQAWSPKF-LVEZLNDCSA-N |
異性体SMILES |
CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)OC)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


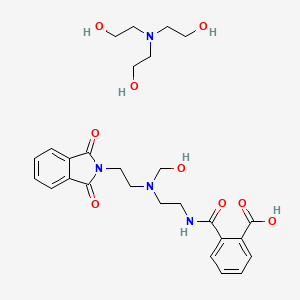
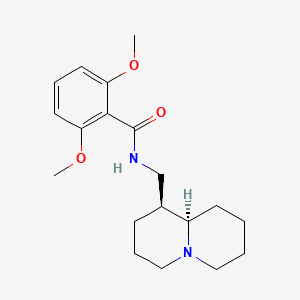
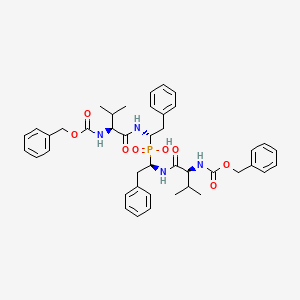


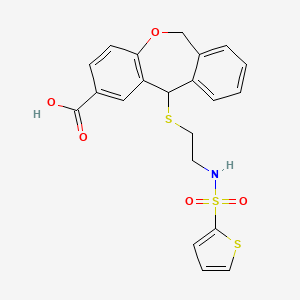
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
